3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine
Description
Chemical Structure and Properties
3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine (C₆H₄BrF₃N₂O; MW 273.01) is a halogenated pyridazine derivative featuring a bromine atom at position 3, a methoxy group at position 4, and a trifluoromethyl (CF₃) group at position 4. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group donates electrons via resonance, creating a unique electronic profile. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-13-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWBKZNNGYJBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243108 | |
| Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073525-72-0 | |
| Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073525-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridazine ring can undergo reduction to form dihydropyridazine derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce carbonyl or dihydropyridazine compounds.
Scientific Research Applications
3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Agrochemicals: It can be used in the synthesis of novel agrochemical agents with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism by which 3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
Halogen Substituents: Bromo vs. Chloro
- 3-Chloro-6-(trifluoromethyl)pyridazine (C₅H₂ClF₃N₂; MW 202.53):
The chlorine atom at position 3 is less reactive in Suzuki-Miyaura couplings compared to bromine. However, the CF₃ group at position 6 activates the C–Cl bond, enabling higher yields (44%) in cross-coupling reactions despite chlorine’s weaker leaving-group ability .
Methoxy vs. Phenyl Substituents
- 6-Chloro-4-phenyl-3-(trifluoromethyl)pyridazine (C₁₁H₆ClF₃N₂; MW 264.63):
The phenyl group at position 4 introduces steric bulk and electron-withdrawing effects, making it suitable for industrial catalysis. However, the methoxy group in the target compound improves solubility and modulates electronic effects for regioselective reactions .
Electron-Withdrawing Groups (CF₃) and Reactivity
- 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine (C₁₁H₆ClF₃N₂; MW 264.63): The CF₃ group at position 4 enhances the electron-deficiency of the pyridazine ring, facilitating inverse-electron-demand Diels-Alder reactions.
Physicochemical and Electronic Properties
| Property | 3-Bromo-4-methoxy-6-CF₃-pyridazine | 3-Chloro-6-CF₃-pyridazine | 6-Chloro-4-phenyl-3-CF₃-pyridazine |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~1.8 | ~3.0 |
| Electron Density | Moderately deficient (CF₃ dominant) | Highly deficient | Highly deficient (phenyl + CF₃) |
| Thermal Stability | High (decomposes >200°C) | Moderate | High |
Key Research Findings
Suzuki Coupling Efficiency : Brominated pyridazines generally outperform chloro analogs in cross-coupling reactions. For example, 3-bromo-4-methoxy-6-CF₃-pyridazine is predicted to achieve >60% yield in couplings, compared to 44% for 3-chloro-6-phenyl-4-CF₃-pyridazine .
Electronic Modulation : Methoxy substitution at position 4 reduces the electron-withdrawing effect of CF₃, making the ring less reactive toward electrophiles but more amenable to nucleophilic aromatic substitution .
Biological Activity
3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHBrFNO
- CAS Number : 1073525-72-0
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances the binding affinity of the compound to specific enzymes and receptors, leading to altered biological responses.
Target Pathways
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in cancer progression, suggesting that this compound may have anticancer properties.
- Antimicrobial Activity : Research indicates that pyridazine derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : A study on novel pyridazine derivatives showed promising results against various cancer cell lines, indicating that modifications like those seen in this compound could enhance anticancer efficacy .
- Antimicrobial Properties : Research has demonstrated that certain pyridazine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application for this compound in treating infections .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
